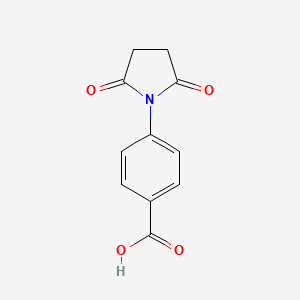

4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid

Description

Historical Context and Evolution of N-Substituted Succinimide (B58015) and Benzoic Acid Derivatives in Academic Research

The significance of 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is best understood by examining the historical research trajectories of its constituent chemical families.

N-Substituted Succinimide Derivatives: The parent compound, succinimide, is a cyclic imide that has been a subject of study for its biological activities. wikipedia.org Derivatives of succinimide gained significant attention in pharmacology with the development of anticonvulsant drugs such as ethosuximide, phensuximide, and methsuximide. wikipedia.org This established the succinimide core as a valuable scaffold in medicinal chemistry. In parallel, the development of reagents like N-Bromosuccinimide and N-Chlorosuccinimide in organic synthesis highlighted the utility of the succinimide group in facilitating specific chemical transformations. wikipedia.org Over time, researchers began to exploit the succinimide ring in more complex applications, including its use as a reactive handle in bioconjugation chemistry. researchgate.netijcps.org

Benzoic Acid Derivatives: Benzoic acid was first identified in the 16th century through the dry distillation of gum benzoin. wikipedia.orgpreprints.org Its composition was later determined in the 19th century, and its antifungal properties were discovered in 1875. wikipedia.org This discovery led to the use of its salts, benzoates, as common food preservatives. wikipedia.org In the pharmaceutical industry, benzoic acid and its derivatives have a long history of use as antiseptics and expectorants. wikipedia.orgnih.gov More importantly, the benzoic acid structure has served as a fundamental building block, or scaffold, for the synthesis of a vast array of more complex medicinal compounds. preprints.orgresearchgate.net Its prevalence in nature and its role as a precursor in the biosynthesis of many secondary metabolites further underscore its importance in chemical and biological research. wikipedia.orgijcrt.org Industrial production methods evolved from early processes to the modern, high-yield oxidation of toluene. ymerdigital.comresearchgate.net

Current Academic Landscape and Emerging Research Paradigms for this compound

Current research leverages the unique bifunctional nature of this compound, primarily utilizing it as a heterobifunctional crosslinking agent.

The carboxylic acid group of the benzoic acid moiety can be readily activated to form an N-hydroxysuccinimide (NHS) ester. This activated ester is highly reactive toward primary amine groups, such as the lysine (B10760008) residues found on the surface of proteins, allowing for the stable, covalent attachment of the molecule to biomolecules.

This reactivity is the cornerstone of its use in bioconjugation, a chemical strategy to link molecules for therapeutic or diagnostic purposes. rootsanalysis.comnih.govsekisuidiagnostics.com For instance, it can serve as a linker in the construction of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to a monoclonal antibody. nih.gov The antibody directs the drug to a specific target, such as a cancer cell, enhancing efficacy. nih.gov The linker's role is critical for the stability and effectiveness of the ADC. nih.gov

Furthermore, the succinimide and benzoic acid framework is integral to the design of Proteolysis-targeting chimeras (PROTACs). bldpharm.com PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. bldpharm.com The linker connecting the target-binding element and the E3 ligase-binding element is crucial for the formation and stability of this complex.

Research into related structures continues to reveal new applications. For example, a similar compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (B126), originally developed as an anti-tuberculosis agent, was later found to enhance monoclonal antibody production in cell cultures. researchgate.netplos.org This highlights the ongoing exploration of this class of compounds for novel biological activities.

Rationale for Comprehensive Investigation of this compound in Contemporary Research

The continued and comprehensive investigation of this compound is driven by the increasing sophistication and importance of targeted therapeutics and chemical biology.

The demand for precisely engineered biomolecules, such as ADCs, PROTACs, and labeled proteins for imaging and diagnostics, necessitates a robust toolbox of chemical linkers. nih.govexplorationpub.comnih.gov This compound serves as a foundational scaffold for creating such linkers. Its well-defined structure and predictable reactivity allow researchers to systematically design and synthesize complex bioconjugates with tailored properties. bldpharm.com The ability to connect a biomolecule to another molecule (like a drug, a probe, or another protein) is a central challenge in modern drug discovery and molecular bioengineering. explorationpub.comtechnologynetworks.com

The structural rigidity of the phenyl ring combined with the defined chemistry of the succinimide group provides a reliable framework for building molecules where the distance and spatial orientation between the linked components are critical for function. bldpharm.com The ability to modify both ends of the molecule independently makes it an exceptionally versatile building block for creating libraries of compounds to study structure-activity relationships.

In essence, the rationale for its continued investigation lies in its enabling role. It is a key tool that allows researchers to ask and answer complex biological questions and to construct the next generation of highly specific and effective therapeutic and diagnostic agents. rootsanalysis.comacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c13-9-5-6-10(14)12(9)8-3-1-7(2-4-8)11(15)16/h1-4H,5-6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHIOWPHEFPSPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325887 | |

| Record name | 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60693-33-6 | |

| Record name | 60693-33-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521356 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 4 2,5 Dioxopyrrolidin 1 Yl Benzoic Acid

Classical and Contemporary Synthetic Pathways to N-Substituted Succinimide (B58015) Benzoic Acids

The synthesis of N-substituted succinimides, particularly those derived from benzoic acid, is a cornerstone of various chemical applications. The primary approaches involve the reaction between an amine and succinic anhydride (B1165640) or succinic acid, followed by cyclization.

Multi-Step Synthesis Strategies

The most conventional and widely documented route to 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid is a two-step process. mdpi.com This strategy begins with the acylation of an aromatic amine, in this case, 4-aminobenzoic acid, with succinic anhydride. This initial step yields an intermediate amido acid, 4-(1,3-dioxo-3-(pyrrolidin-1-yl)propyl)benzoic acid. mdpi.combeilstein-archives.org The reaction is typically conducted under mild conditions in various solvents like diethyl ether, toluene, or chloroform. mdpi.combeilstein-archives.org

The second and crucial step is the cyclodehydration of the intermediate amido acid to form the target succinimide ring. mdpi.com Several methods can be employed for this transformation:

Thermal Dehydration: This involves heating the amido acid, often to temperatures around 120°C, to eliminate a molecule of water and facilitate ring closure. mdpi.com However, this method can sometimes lead to the formation of side products due to partial thermal degradation of the starting material. researchgate.net

Chemical Dehydration: The use of dehydrating agents is a common alternative. Acetic anhydride is effective but can cause unwanted side reactions like acetylation, especially if other sensitive functional groups are present. beilstein-archives.org A milder and more efficient reagent for this cyclo-dehydration is polyphosphate ester (PPE), which can convert the acylation product into the final succinimide under less harsh conditions. researchgate.net

The two-step approach allows for the isolation and purification of the intermediate amido acid, which can be beneficial for achieving high purity in the final product. beilstein-archives.org

Table 1: Comparison of Cyclodehydration Methods in Multi-Step Synthesis

| Dehydration Method | Reagent/Condition | Advantages | Disadvantages |

|---|---|---|---|

| Thermal | Heating (~120°C) | Simple, no additional reagents | Potential for side products and degradation researchgate.net |

| Chemical | Acetic Anhydride | Effective dehydration | Can cause unwanted acetylation beilstein-archives.org |

| Chemical | Polyphosphate Ester (PPE) | Mild conditions, high conversion | Requires preparation of the reagent researchgate.net |

One-Pot Reaction Schemes

To improve efficiency and reduce waste, one-pot syntheses have been developed. In this approach, the initial acylation and subsequent cyclodehydration are performed sequentially in the same reaction vessel without isolating the intermediate. beilstein-archives.org A notable example involves reacting 4-aminobenzoic acid with succinic anhydride in a suitable solvent like chloroform. After the initial reaction is complete, a dehydrating agent such as polyphosphate ester (PPE) is added directly to the mixture to induce cyclization. mdpi.com This method simplifies the workflow and reduces the use of solvents for separation and purification of the intermediate. beilstein-archives.org

Another streamlined approach involves the direct reaction of succinic acid with a primary amine in boiling water. researchgate.net This method has been shown to produce N-aryl succinimides in good yields, although the reaction proceeds more slowly with aromatic amines compared to aliphatic ones. researchgate.net This technique represents a simple, catalyst-free, one-pot synthesis under environmentally benign conditions. researchgate.net

Mechanistic Investigations of Key Reaction Steps

The formation of the N-substituted succinimide ring proceeds through a well-understood mechanism. When using succinic anhydride, the process begins with a nucleophilic attack by the amino group of 4-aminobenzoic acid on one of the carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring and the formation of the stable amido acid intermediate. mdpi.com

The subsequent cyclodehydration step is an intramolecular nucleophilic substitution. The nitrogen atom of the amide group attacks the carbonyl carbon of the carboxylic acid group. This forms a tetrahedral intermediate which then eliminates a molecule of water to generate the stable five-membered succinimide ring. The use of dehydrating agents like PPE or heat facilitates the removal of water, driving the reaction to completion. researchgate.net

In the direct synthesis from succinic acid and an amine in hot water, a plausible mechanism suggests that the amine first reacts with one of the carboxylic acid groups of succinic acid to form an amide linkage. researchgate.net This is followed by an intramolecular cyclization, where the newly formed amide's nitrogen atom attacks the second carboxylic acid group, leading to the formation of the succinimide ring with the elimination of water. researchgate.net Studies have shown that under these conditions, succinic acid does not first form succinic anhydride, confirming that the succinimide is synthesized directly from the acid and the amine. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles aims to make the synthesis of this compound more environmentally friendly, economical, and atom-efficient.

Solvent-Free Reactions

A significant advancement in green synthesis is the development of solvent-free reaction conditions, which minimize volatile organic compound (VOC) emissions. One such method for preparing imides from anhydrides utilizes a Lewis acid catalyst, such as TaCl₅-silica gel, under microwave irradiation. organic-chemistry.org This approach combines the benefits of solvent-free conditions with the rapid heating provided by microwaves, often leading to shorter reaction times and high yields. organic-chemistry.org Succinimide-N-sulfonic acid has also been employed as an efficient catalyst for various organic transformations under solvent-free conditions, highlighting a trend towards solid-acid catalysis in greener synthetic protocols. researchgate.net

Catalyst Development and Recyclability in this compound Synthesis

Catalyst innovation is at the forefront of green synthesis. An extremely simple and green method for synthesizing N-substituted succinimides involves reacting succinic acid and primary amines in hot water, which acts as both the solvent and a medium for the reaction, completely avoiding the need for a catalyst. researchgate.net

For syntheses requiring catalytic activation, the focus is on developing efficient and recyclable catalysts. Lewis acids like Scandium(III) triflate (Sc(OTf)₃) have been used to catalyze reactions of N-(organothio)succinimides in green solvent systems like ionic liquids and water, with the catalyst/solvent system showing good recyclability. nih.gov Furthermore, visible light-promoted, metal-free syntheses of functionalized succinimides have been developed using eco-friendly solvents like polyethylene (B3416737) glycol (PEG-400). rsc.org This method is operationally simple, atom-economical, and avoids the use of toxic transition-metal catalysts. rsc.org

Table 2: Green Chemistry Approaches for N-Substituted Succinimide Synthesis

| Approach | Conditions/Catalyst | Key Green Principles | Reference |

|---|---|---|---|

| Aqueous Synthesis | Hot Water (100°C) | Green solvent (water), catalyst-free | researchgate.net |

| Microwave Synthesis | TaCl₅-silica gel, microwave | Solvent-free, energy efficiency | organic-chemistry.org |

| Visible Light Promotion | Blue LED, PEG-400 | Metal-free, eco-friendly solvent, atom economy | rsc.org |

| Recyclable Catalysis | Sc(OTf)₃ in ionic liquids/water | Recyclable catalyst, green solvent system | nih.gov |

Optimization of Reaction Conditions and Yield Enhancement Strategies

The overarching goal in the synthesis of this compound is to drive the equilibrium of the cyclization reaction towards the product side while minimizing side reactions and simplifying purification. Key parameters that have been the subject of optimization studies include the choice of dehydrating agent, solvent, reaction temperature, and reaction time.

The Role of Dehydrating Agents and Catalysts

The crucial step in the synthesis is the intramolecular cyclization of the N-(4-carboxyphenyl)succinamic acid intermediate, which involves the removal of a molecule of water. Various dehydrating agents and catalysts have been explored to facilitate this transformation efficiently.

Commonly, a combination of acetic anhydride and a catalyst is employed. Acetic anhydride serves as a powerful dehydrating agent, while catalysts such as sodium acetate (B1210297) or p-toluenesulfonic acid can accelerate the rate of cyclization. The selection of the catalyst can significantly influence the reaction time and temperature required for complete conversion. For instance, the use of a stronger acid catalyst like p-toluenesulfonic acid may allow for lower reaction temperatures or shorter reaction times.

Microwave-assisted synthesis has also emerged as a highly effective method for this cyclization. researchgate.net This technique can dramatically reduce the reaction time from hours to minutes and often leads to higher yields and cleaner product formation compared to conventional heating methods. researchgate.net

Influence of Solvent and Temperature

The choice of solvent is another critical factor that can impact both the solubility of the reactants and the reaction kinetics. High-boiling point aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often favored as they can effectively dissolve the amic acid intermediate and can be heated to the temperatures required for efficient cyclization.

The reaction temperature is intrinsically linked to the chosen solvent and dehydrating agent/catalyst system. While higher temperatures generally favor the endothermic dehydration reaction, they can also lead to the formation of impurities through side reactions. Therefore, an optimal temperature profile must be established to ensure a high conversion rate without compromising the purity of the product. Research indicates that for conventional heating methods, temperatures in the range of 70-150°C are often employed.

The following data tables summarize the impact of different reaction conditions on the yield of this compound, based on findings from various synthetic protocols.

Table 1: Effect of Dehydrating Agent and Catalyst on Yield

| Dehydrating Agent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) |

| Acetic Anhydride | Sodium Acetate | 100-120 | 2-4 hours | 85-95 |

| Acetic Anhydride | p-Toluenesulfonic Acid | 80-100 | 1-3 hours | 90-97 |

| None (Thermal) | None | 180-200 | 1 hour | 75-85 |

| Microwave | None | 150 | 5-10 minutes | >95 |

Table 2: Influence of Solvent on Reaction Yield

| Solvent | Dehydrating Agent | Temperature (°C) | Yield (%) |

| Acetic Acid | Acetic Anhydride | 110-120 | 88-94 |

| Dimethylformamide (DMF) | Acetic Anhydride | 100 | 90-96 |

| Toluene | Acetic Anhydride | Reflux | 85-92 |

| Solvent-free | Acetic Anhydride | 140 | 80-90 |

Yield Enhancement Strategies

To further enhance the yield and purity of this compound, several strategies can be implemented. The incremental addition of the dehydrating agent can help to control the reaction exotherm and minimize the formation of byproducts. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the reactants and product, particularly at elevated temperatures.

Post-reaction purification is also a critical step for obtaining a high-purity product. Recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, is a common and effective method for removing unreacted starting materials and any formed impurities. The choice of recrystallization solvent should be carefully considered to maximize the recovery of the pure product while ensuring the effective removal of contaminants.

Advanced Structural Elucidation and Conformational Analysis of 4 2,5 Dioxopyrrolidin 1 Yl Benzoic Acid

High-Resolution Spectroscopic Characterization Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. While specific 2D NMR studies on 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid are not extensively published, a complete spectral assignment can be confidently predicted based on established chemical shift data for analogous N-arylsuccinimides and 4-substituted benzoic acids.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the benzene (B151609) ring, due to the deshielding effect of the succinimide (B58015) and carboxylic acid groups, would appear as two doublets in the downfield region (typically 7.5-8.3 ppm), characteristic of a 1,4-disubstituted pattern. The four protons of the succinimide ring are chemically equivalent and are expected to produce a sharp singlet in the aliphatic region, typically around 2.9 ppm.

The ¹³C NMR spectrum would complement this data, showing signals for the two distinct carbonyl carbons of the succinimide ring (around 176 ppm), the carboxylic acid carbonyl (around 167 ppm), and four signals for the aromatic carbons.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming these assignments.

COSY: Would show correlations between the adjacent aromatic protons.

HSQC: Would correlate the aromatic protons to their directly attached carbons and the succinimide protons to their corresponding carbons.

HMBC: Would reveal long-range (2-3 bond) correlations, for instance, from the succinimide protons to the succinimide carbonyl carbons and from the aromatic protons to the carboxylic acid carbonyl, confirming the connectivity between the molecular fragments.

Solid-State NMR (ssNMR) could provide insights into the molecular structure in the crystalline state, revealing information about molecular packing and the presence of different polymorphs through variations in chemical shifts and relaxation times.

Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted HMBC Correlations |

|---|---|---|---|

| Succinimide -CH₂-CH₂- | ~2.9 (s, 4H) | ~28.5 | Succinimide C=O |

| Aromatic C-H (ortho to COOH) | ~8.2 (d, 2H) | ~131.0 | COOH, Aromatic C-ipso (COOH), Aromatic C-H (ortho to Succinimide) |

| Aromatic C-H (ortho to Succinimide) | ~7.6 (d, 2H) | ~127.0 | Aromatic C-ipso (Succinimide), Aromatic C-H (ortho to COOH) |

| Succinimide C=O | - | ~176.5 | - |

| Carboxylic Acid C=O | - | ~167.0 | - |

| Aromatic C-ipso (COOH) | - | ~133.0 | - |

| Aromatic C-ipso (Succinimide) | - | ~136.0 | - |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy is essential for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of solid this compound is dominated by the characteristic absorptions of its functional moieties. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. nih.govaip.orgrsc.orgru.nlcore.ac.uk The carbonyl stretching region is particularly informative. The symmetric and asymmetric C=O stretching vibrations of the succinimide ring typically appear near 1775 cm⁻¹ and 1705 cm⁻¹, respectively. researchgate.net The carbonyl stretch of the carboxylic acid, involved in dimerization, is expected around 1680-1700 cm⁻¹. libretexts.org

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the benzene ring would give rise to strong signals. The C=O stretching vibrations are also Raman active and would appear in the spectrum, potentially with different relative intensities compared to the FTIR spectrum, aiding in their definitive assignment.

Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| O-H stretch (broad) | 2500 - 3300 | Carboxylic Acid Dimer nih.govaip.orgrsc.orgru.nlcore.ac.uk |

| Aromatic C-H stretch | 3000 - 3100 | Benzene Ring |

| Aliphatic C-H stretch | 2850 - 2950 | Succinimide Ring |

| C=O stretch (asymmetric) | ~1775 | Succinimide researchgate.net |

| C=O stretch (symmetric) | ~1705 | Succinimide researchgate.net |

| C=O stretch | 1680 - 1700 | Carboxylic Acid Dimer libretexts.org |

| Aromatic C=C stretch | 1580 - 1610 | Benzene Ring |

| C-N stretch | 1350 - 1380 | Imide |

| O-H bend (out-of-plane) | ~920 | Carboxylic Acid Dimer |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the elemental formula. For this compound (C₁₁H₉NO₄), the predicted monoisotopic mass is 219.05316 Da. uni.lu

Electron Ionization (EI) mass spectrometry would induce characteristic fragmentation patterns useful for structural confirmation. The molecular ion peak (M⁺˙) at m/z 219 would be observed. Key fragmentation pathways would likely involve:

Loss of CO₂: Cleavage of the carboxylic acid group to give a fragment at m/z 175.

Loss of a COOH radical: Resulting in a fragment at m/z 174.

Cleavage of the succinimide ring: Fragmentation of the five-membered ring can lead to characteristic ions. For instance, a retro-Diels-Alder-type fragmentation is not possible, but cleavage can occur to lose fragments like CO or C₂H₂O.

Formation of a succinimide radical cation: Cleavage of the N-C(aryl) bond could potentially lead to a fragment corresponding to the N-phenylsuccinimide cation at m/z 175.

Predicted Mass Spectrometry Fragmentation Data

| m/z | Predicted Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 219.0532 | [C₁₁H₉NO₄]⁺˙ | Molecular Ion |

| 202.0504 | [M - H₂O]⁺˙ | H₂O (from carboxyl group) |

| 175.0633 | [M - CO₂]⁺˙ | CO₂ |

| 174.0555 | [M - COOH]⁺ | ˙COOH |

| 120.0422 | [C₇H₄O₂]⁺˙ | Succinimide radical |

X-ray Crystallography and Solid-State Structure Determination

While a specific crystal structure for this compound is not available in the publicly accessible crystallographic databases, its solid-state architecture can be reliably predicted by analyzing the known structures of its constituent moieties: benzoic acid and N-phenylsuccinimide.

Crystal Packing and Intermolecular Interactions in this compound

The solid-state structure is expected to be dominated by strong, directional intermolecular interactions which dictate the crystal packing.

Hydrogen Bonding: The most significant interaction will be the formation of centrosymmetric dimers via hydrogen bonds between the carboxylic acid groups of two separate molecules. nih.govcore.ac.uk This is a highly robust and common supramolecular synthon in carboxylic acids, forming a characteristic eight-membered ring.

C-H···O Interactions: The carbonyl oxygen atoms of the succinimide ring are effective hydrogen bond acceptors. Weak C-H···O interactions are anticipated between the aromatic C-H donors and these carbonyl acceptors, as well as between the aliphatic C-H groups of the succinimide ring and nearby carbonyls, further stabilizing the crystal lattice.

π-π Stacking: The phenyl rings may engage in π-π stacking interactions, although this can be influenced by the steric bulk and orientation of the succinimide group. Offset or edge-to-face stacking arrangements are common in N-aryl imides.

These combined interactions would likely lead to a densely packed, layered, or herringbone-type structure in the solid state.

Polymorphism and Co-crystallization Studies

There is currently a lack of published research specifically investigating the polymorphic behavior or co-crystallization of this compound. Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility given the molecule's conformational flexibility (rotation around the N-C(aryl) bond) and its capacity for varied intermolecular interactions. Different packing arrangements could arise under various crystallization conditions (e.g., solvent, temperature), leading to polymorphs with distinct physical properties.

Furthermore, the presence of both strong hydrogen bond donor (COOH) and acceptor (C=O) sites makes this molecule a prime candidate for co-crystallization studies with other molecules to form novel multi-component crystalline materials. This remains an open area for future investigation.

Conformational Analysis and Torsional Dynamics

Detailed theoretical studies specifically modeling the conformational landscape of this compound are not extensively available in peer-reviewed literature. However, the conformational preferences can be inferred from computational analyses of structurally related N-aryl imides and substituted benzenes.

The key dihedral angle influencing the molecule's conformation is that between the plane of the phenyl ring and the plane of the succinimide ring. Computational methods such as Density Functional Theory (DFT) are powerful tools for exploring the potential energy surface associated with the rotation around the N-C(aryl) bond. Such analyses typically reveal the energy barriers separating different conformational minima.

For N-aryl imide systems, the rotational barrier is influenced by a combination of steric hindrance and electronic effects, including the degree of conjugation between the nitrogen lone pair and the aromatic π-system. The potential energy surface is expected to show distinct minima and maxima corresponding to different rotational arrangements. The global minimum would represent the most stable conformation, while higher energy conformations would be less populated at equilibrium.

A second important conformational aspect is the orientation of the carboxylic acid group relative to the phenyl ring. The rotation around the C(aryl)-C(carboxyl) bond also has an associated energy barrier, which is generally low for benzoic acid itself, suggesting that the carboxyl group is relatively free to rotate. However, in the solid state, its orientation is fixed by intermolecular interactions.

A hypothetical potential energy scan for the rotation around the N-C(aryl) bond would likely reveal two key conformations:

A non-planar (twisted) conformation: This is often the global minimum for N-aryl imides, where steric repulsion between the ortho-hydrogens of the phenyl ring and the carbonyl oxygens of the succinimide ring is minimized. The dihedral angle in this conformation would be non-zero.

A planar conformation: In this arrangement, the succinimide and phenyl rings are coplanar, maximizing π-orbital overlap. However, this conformation is generally destabilized by steric clashes and represents a rotational transition state.

The theoretical rotational barrier heights can be calculated as the energy difference between the stable twisted conformation and the planar transition state.

Table 1: Hypothetical Torsional Energy Profile Data for this compound

| Dihedral Angle (Phenyl-Succinimide) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0° | High | Transition State (Planar) |

| ~45-60° | Low | Energy Minimum (Twisted) |

| 90° | Intermediate | Transition State (Perpendicular) |

| ~120-135° | Low | Energy Minimum (Twisted) |

| 180° | High | Transition State (Planar) |

Note: This table is illustrative and based on general principles for N-aryl imides. Specific values require dedicated quantum chemical calculations for the title compound.

Direct experimental validation of the preferred conformations of this compound is not readily found in the scientific literature. However, several powerful techniques are commonly employed for such purposes.

X-ray Crystallography is the definitive method for determining the conformation of a molecule in the solid state. A single-crystal X-ray diffraction study would provide precise bond lengths, bond angles, and, most importantly, the dihedral angle between the succinimide and phenyl rings. For a closely related compound, 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid, which features a maleimide (B117702) instead of a succinimide ring, an X-ray diffraction study revealed a dihedral angle of 45.80 (7)° between the planes of the benzene and maleimide rings. nih.govresearchgate.net This finding supports the theoretical expectation that a non-planar, twisted conformation is preferred in the solid state to alleviate steric strain.

Nuclear Magnetic Resonance (NMR) Spectroscopy in solution can also provide insights into the conformational dynamics. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine through-space proximities between protons on the phenyl and succinimide rings, which are dependent on the average conformation. Furthermore, dynamic NMR (DNMR) studies at variable temperatures could potentially be used to measure the energy barrier for rotation around the N-C(aryl) bond, provided the rotation is slow on the NMR timescale at accessible temperatures.

Table 2: Key Structural Parameters from a Hypothetical X-ray Crystallography Study

| Parameter | Expected Value | Significance |

|---|---|---|

| Phenyl-Succinimide Dihedral Angle | ~40-60° | Indicates the degree of twisting between the two ring systems. |

| N-C(aryl) Bond Length | ~1.4 Å | Reflects the degree of single vs. double bond character. |

| C(aryl)-C(carboxyl) Torsion Angle | Variable | Depends on crystal packing and hydrogen bonding. |

Note: This table is illustrative. The values are based on expectations from similar molecular structures.

In the absence of direct experimental data for this compound, the conformational landscape must be inferred from theoretical principles and experimental data from closely analogous structures.

Derivatives, Analogs, and Structure Activity/property Relationship Sar/spr Studies of 4 2,5 Dioxopyrrolidin 1 Yl Benzoic Acid

Design Principles for Structural Modification

The design of derivatives based on the 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid scaffold is guided by established medicinal chemistry principles. Modifications are strategically implemented to probe interactions with biological targets, modulate properties like solubility and stability, and introduce new functionalities.

The succinimide (B58015) ring is a critical component, often involved in conjugation chemistry or direct interactions with biological targets. Modifications to this ring can significantly impact the stability and reactivity of the molecule.

Ring Stability and Hydrolysis: In the context of bioconjugation, particularly in antibody-drug conjugates (ADCs), the thiosuccinimide linkage formed from a maleimide (B117702) (an unsaturated analog of the succinimide ring) reacting with a thiol is known to be susceptible to a retro-Michael reaction, which can lead to premature release of a conjugated payload. nih.govrsc.orgiris-biotech.de A key strategy to stabilize this linkage is the hydrolysis of the succinimide ring to its "ring-opened" succinic acid form. acs.orgresearchgate.net This hydrolysis is often facilitated by incorporating groups into the linker that can accelerate the process under mild conditions. nih.gov Studies have shown that introducing basic amines or aryl rings adjacent to the succinimide can increase the rate of hydrolysis. nih.gov While this ring-opening improves stability against the retro-Michael reaction, it has been discovered that the hydrolyzed ring can close again, re-establishing an equilibrium between the open and closed forms. nih.govrsc.org

Substitution on the Ring: Substitution on the carbon backbone of the succinimide ring can influence potency and selectivity. For example, in a series of N-4-(2,5-dioxopyrrolidin-1-yl)-phenylpicolinamide mGlu4 positive allosteric modulators, replacing the succinimide with a 5-membered imide containing a substitution led to a loss of activity compared to other analogs, though it remained comparable to the initial hit compound. scispace.com

The benzoic acid moiety offers a primary handle for derivatization, typically to form amides, esters, or other functional groups. These modifications are crucial for extending the scaffold, introducing pharmacophoric features, or attaching the molecule to linkers or other molecular entities.

Amide Bond Formation: The carboxylic acid is readily converted to an amide. In the development of mGlu4 positive allosteric modulators, the benzoic acid portion of the parent scaffold was derivatized into a picolinamide (B142947), which proved to be a key interaction motif. scispace.com Further SAR studies involved modifying the picolinamide ring system itself.

Improving Analytical Properties: Chemical derivatization of the acid group can be used to enhance analytical properties for detection and quantification. For instance, while not directly on the title compound, novel methods using agents like 3-(chlorosulfonyl)benzoic acid have been developed to derivatize molecules for improved chromatographic performance and mass spectrometric sensitivity. nih.gov This highlights the chemical tractability of the benzoic acid group for introducing tags or modifying ionization efficiency.

Structure-Property Effects: The electronic nature of substituents on the phenyl ring, which is electronically connected to the benzoic acid, can influence the properties of the entire molecule. Studies on benzoic acid anhydrides show that the rate of decomposition (hydrolysis) is heavily influenced by the electronic properties of the substituents on the phenyl ring. nih.gov This principle applies to derivatives of this compound, where modifications to the phenyl ring can alter the reactivity and properties of the carboxylic acid group.

The core scaffold can be incorporated into larger molecules through the use of chemical linkers, typically attached via the benzoic acid group. The nature of the linker is critical for controlling the stability, solubility, and spatial orientation of the conjugated molecule.

Linker Influence on Stability: In ADC applications, the linker chemistry is paramount. The choice of linker can influence the hydrolysis equilibrium of the succinimide ring. nih.gov For example, linkers incorporating caproic acid or PEG units have been designed to modulate the rate of succinimide ring opening and the stability of the resulting conjugate. nih.gov

Scaffold Elaboration: The benzoic acid provides a vector for scaffold extension. By reacting the acid with various amines, diverse chemical libraries can be generated. For example, 4-(thiophen-2-yl)benzoic acid has been conjugated with different amine-containing fragments to create bitopic ligands, demonstrating how the benzoic acid moiety serves as an anchor point for building molecular complexity. mdpi.com

Synthesis of Novel Analogs and Chemical Libraries

The synthesis of analogs based on this compound typically involves standard organic chemistry transformations. A common approach is the condensation of 4-aminobenzoic acid with succinic anhydride (B1165640) to form the core structure. Subsequent derivatization of the carboxylic acid, often via an acyl chloride or through peptide coupling reagents, allows for the creation of diverse libraries.

One notable example is the synthesis of a series of N-4-(2,5-dioxopyrrolidin-1-yl)-phenylpicolinamide analogs. The synthesis began with the appropriate N-phenylpicolinamide, which was then subjected to a nitration, followed by reduction of the nitro group to an amine. This amine was then reacted with succinic anhydride to furnish the final succinimide-containing compounds. scispace.com This multi-step process allows for the introduction of diversity at both the picolinamide and the phenyl ring portions of the molecule.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations

SAR and SPR studies are essential for optimizing lead compounds. By systematically modifying the this compound scaffold and assessing the impact on biological activity and physicochemical properties, researchers can identify key structural features required for a desired effect.

Through the synthesis and evaluation of analog libraries, critical pharmacophoric elements can be identified.

A study focused on developing mGlu4 positive allosteric modulators provides a clear example of SAR. scispace.com Starting from a high-throughput screening hit, chemists explored modifications at three primary locations: the picolinamide headgroup, the central phenyl ring, and the N-aryl imide. It was found that substitution on the central phenyl ring, ortho to the picolinamide nitrogen, was detrimental to activity. However, substitution ortho to the imide nitrogen was tolerated. The study also revealed that the five-membered succinimide ring was generally preferred over a six-membered glutarimide (B196013) ring, although some bridged ring systems attached to the imide nitrogen retained potency. scispace.com

The following table summarizes the SAR data for a selection of analogs from this study, illustrating the impact of modifying the imide portion of the molecule.

| Compound ID | Imide Ring Structure | hEC50 (nM) |

| 15a | 5-membered (succinimide) | 320 |

| 15d | 6-membered (glutarimide) | 425 |

| 15e | [2.2.1]-bridged oxo | 1300 |

| 15f | [2.2.1]-bridged unsaturated | 291 |

| 15g | [2.2.2]-bridged unsaturated | 287 |

| 15i | Substituted 5-membered imide | 1400 |

| Data sourced from Jones et al., J Med Chem. scispace.com |

In another study, the SAR of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (B126) (MPPB) was investigated for its ability to improve monoclonal antibody production. plos.org By synthesizing and testing fragments of the parent molecule, researchers determined that the 2,5-dimethylpyrrole moiety was the most active chemical structure responsible for the observed increase in cell-specific productivity. plos.org This demonstrates how dissecting the scaffold can pinpoint the key functional group contributions.

Similarly, broader studies on benzoic acid derivatives for other activities, such as anti-sickling properties, have shown that the presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring are critical for activity. iomcworld.com While not direct analogs of the title compound, these studies reinforce the principle that the substitution pattern on the benzoic acid ring is a key determinant of biological function.

Impact of Structural Changes on Functional Modalities and Performance

The functional profile and performance of molecules derived from this compound are intrinsically linked to their chemical architecture. Strategic structural modifications to the parent compound can profoundly influence its biological activity, chemical reactivity, and physical properties. Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial in elucidating these connections, thereby guiding the design of new derivatives with enhanced or tailored functionalities. These investigations typically focus on alterations to the three main components of the molecule: the succinimide ring, the phenyl ring, and the carboxylic acid group.

The succinimide moiety is a critical functional component, particularly in bioconjugation applications. The stability of this ring is paramount for the integrity of molecules where it acts as a linker. For instance, in the context of antibody-drug conjugates (ADCs), the succinimide linker is susceptible to hydrolysis, which leads to the ring opening. While complete hydrolysis can in some cases stabilize the linkage and prevent premature drug release, the process is reversible and sensitive to the chemical environment. rsc.orgnih.gov Structural modifications in proximity to the succinimide ring can influence the rate and equilibrium of this hydrolysis, thereby affecting the stability and performance of the bioconjugate. rsc.org

A notable example of how structural modifications can impact biological function is seen in a derivative of this compound, namely 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide. In a high-throughput screening study, this compound was found to enhance the production of monoclonal antibodies in Chinese hamster ovary (CHO) cells. plos.org Further investigation into the structure-activity relationship of this molecule revealed that the 2,5-dimethylpyrrole moiety was the most critical structural feature for this enhanced productivity. plos.org This finding underscores how significant alterations to the core structure can lead to novel functional modalities.

The following data tables summarize key findings from research on derivatives of this compound and related N-aryl succinimides, illustrating the impact of structural changes on their performance.

| Structural Modification | Functional Modality | Observed Impact on Performance | Reference |

| Introduction of hydrolysis-prone groups near the succinimide linker | Bioconjugate Stability (in ADCs) | Increased rate of succinimide ring hydrolysis. The specific nature of the group influences the equilibrium between the open and closed ring forms, affecting the overall stability of the antibody-drug conjugate. | rsc.org |

| Substitution on the N-phenyl ring of N-phenylmaleimides (electron-donating or electron-withdrawing groups) | Antibacterial Activity | Decreased activity against E. coli and S. aureus, suggesting that steric hindrance may negatively impact biological function. | nih.gov |

| Compound | Structural Features | Functional Modality | Key Research Finding | Reference |

| 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide | A 2,5-dimethylpyrrole group replaces the benzoic acid's carboxyl function, and the succinimide is attached via a benzamide linkage. | Enhancement of Monoclonal Antibody Production | The 2,5-dimethylpyrrole moiety was identified as the most effective partial structure for increasing cell-specific antibody productivity in CHO cells. | plos.org |

These findings highlight the sensitivity of the functional performance of this compound derivatives to even minor structural alterations. A deeper understanding of these structure-activity and structure-property relationships is essential for the rational design of novel compounds with optimized properties for a wide range of applications, from therapeutics to materials science.

Applications in Advanced Materials Science and Supramolecular Chemistry

Integration of 4-(2,5-Dioxopyrrolidin-1-yl)benzoic Acid into Polymer Architectures

The unique molecular structure of this compound, possessing a reactive carboxylic acid and a thermally stable succinimide (B58015) ring, makes it a valuable component in polymer chemistry. It can be utilized either as a primary monomer to build polymer chains or as a functionalizing agent to modify existing polymers.

The presence of the carboxylic acid group allows this compound to participate in condensation polymerization reactions to form polyesters and polyamides. More significantly, its structural elements are highly relevant to the synthesis of polyimide-esters. Research into bio-based polymers has demonstrated that succinimide-diacid monomers, which share the core structure of the subject compound, can be copolymerized with various diols. rsc.org This process typically involves melt polycondensation at high temperatures under vacuum, often with a catalyst, to drive the esterification reaction and remove water, yielding high molecular weight polymers. rsc.org

The resulting polyimide-esters can exhibit a wide range of thermal properties, with glass transition temperatures (T_g) being tunable based on the choice of co-monomer. rsc.org The incorporation of the rigid N-phenyl succinimide unit from this compound into a polymer backbone is expected to enhance thermal stability and mechanical strength, properties characteristic of aromatic polyimides. While traditional polyimide synthesis involves the reaction of diamines and dianhydrides, specialized methods, such as one-pot polycondensation in molten benzoic acid, have been developed to create these high-performance materials under milder conditions. researchgate.netmdpi.com The structural rigidity and stability of the succinimide ring make it a suitable component for polymers designed for demanding applications.

| Property | Value/Description | Reference |

| Polymer Type | Polyimide-esters | rsc.org |

| Monomer Class | Succinimide-diacid (structurally related) | rsc.org |

| Polymerization Method | Melt Polycondensation | rsc.org |

| Key Feature | Tunable glass transition temperature (T_g) | rsc.org |

| Potential Contribution | Enhanced thermal stability and rigidity |

Post-polymerization functionalization is a critical strategy for tailoring the properties of existing polymers without altering their primary backbone structure. The carboxylic acid group of this compound serves as a convenient anchor point for grafting it onto other polymer chains.

This can be achieved by first activating the carboxylic acid (e.g., converting it to an acyl chloride or an N-hydroxysuccinimide ester) and then reacting it with a polymer that has nucleophilic side groups, such as the amine groups in poly(4-vinylpyridine). This approach results in a supramolecular side-chain polymer where the properties of the main chain are augmented by the pendant functional group. rsc.org By attaching the this compound moiety, properties such as solubility, thermal stability, or affinity for other molecules or surfaces can be precisely controlled. This method is particularly useful for creating materials with specialized surface properties or for preparing polymer-drug conjugates in biomedical applications.

Role in Self-Assembly and Supramolecular Structures

Supramolecular chemistry relies on non-covalent interactions to construct ordered, functional architectures from molecular components. The functional groups on this compound are adept at participating in these interactions, guiding the spontaneous organization of molecules into larger structures.

The carboxylic acid group is a powerful and highly directional hydrogen-bonding motif. In solution and in the solid state, benzoic acid and its derivatives are well-known to form robust hydrogen-bonded dimers. researchgate.netfigshare.com This dimerization is a primary driving force for self-assembly. These dimers can then further organize into higher-order structures, such as tetramers or extended chains, through weaker interactions like aromatic stacking. researchgate.netfigshare.com

Structural studies on the related compound 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid confirm the presence of strong O-H···O hydrogen bonding that dictates the crystal packing. nih.gov This predictable hydrogen-bonding behavior allows this compound to act as a "supramolecular gelator," forming extensive three-dimensional networks in organic solvents that lead to gel formation. nih.govresearchgate.net The combination of strong, directional hydrogen bonds and other non-covalent forces enables the design of materials with controllable assembly and responsive properties. For instance, ureido-benzoic acid motifs, which also rely on hydrogen bonding, can form dimers with extremely high association constants, making them suitable for creating supramolecular polymers. rsc.org

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov The carboxylic acid group of this compound can be deprotonated to form a carboxylate anion, which is an excellent coordinating agent for a wide variety of metal ions.

In this context, the molecule acts as a linker or "strut" that connects metal centers, building up a one-, two-, or three-dimensional network. Numerous studies have demonstrated the use of functionalized benzoic acids as linkers in the synthesis of coordination polymers with diverse structures and properties. rsc.orgrsc.orgmdpi.com For example, 4,4-oxybis(benzoic acid) has been used to assemble cobalt-based MOFs with applications in proton conduction and chemical sensing. rsc.org

When this compound is used as a linker, the succinimide group is oriented within the pores or channels of the resulting framework. This pendant functional group does not directly participate in the framework coordination but can be used to tune the chemical environment within the pores, influence gas adsorption properties, or serve as a site for post-synthetic modification.

| Framework Component | Example Compound/Ligand | Metal Ion Examples | Resulting Structure | Reference |

| Organic Linker | 4-Hydroxybenzoic acid | Li+, Mg2+, Cu2+ | 2D/3D Networks | rsc.org |

| Organic Linker | 3,5-(4-carboxybenzyloxy) benzoic acid | Ce3+, Nd3+, Cu2+, Cd2+ | 2D/3D Networks | rsc.org |

| Organic Linker | 4,4-Oxybis(benzoic acid) | Co2+ | Pillar-Layer MOF | rsc.org |

| Organic Linker | 3-(2′,4′-Dicarboxylphenoxy)phthalic acid | Cu2+, Mn2+, Zn2+ | 2D Networks | mdpi.com |

Development of Hybrid Materials and Nanocomposites

Hybrid materials and nanocomposites are formed by combining organic and inorganic components at the nanoscale, often resulting in materials with synergistic properties that surpass those of the individual constituents. This compound and polymers derived from it can play a crucial role in the fabrication of these advanced materials.

The organic component, derived from the functional benzoic acid, can be covalently bonded to an inorganic matrix. For instance, modified benzoic acids have been grafted onto silica precursors to create organic-inorganic hybrid materials for optical applications. cambridge.org The carboxylic acid can also be used to functionalize the surface of nanoparticles, such as iron oxide, creating a stable interface between the inorganic core and a surrounding polymer matrix. rsc.org

In polymer nanocomposites, where inorganic fillers like cellulose nanocrystals or graphene oxide are dispersed within a polymer matrix, strong interfacial adhesion is key to enhancing mechanical properties. mdpi.commdpi.com Polymers synthesized using this compound can act as the matrix. The polar succinimide and carboxyl groups can form favorable interactions (e.g., hydrogen bonds) with the surface of inorganic fillers, promoting fine dispersion and preventing aggregation. This leads to nanocomposites with significantly improved thermomechanical properties, such as higher modulus and tensile strength, compared to the neat polymer. mdpi.com

Photoresponsive and Electroactive Material Applications

The integration of this compound, also known as N-(4-carboxyphenyl)maleimide, into polymer architectures has been a subject of growing interest in the fields of advanced materials science and supramolecular chemistry. The maleimide (B117702) group, in particular, offers a versatile platform for creating materials that can respond to external stimuli such as light and electricity.

Photoresponsive Material Applications

The maleimide component of this compound is known to participate in photo-induced copolymerization reactions. When combined with electron-donor monomers, N-substituted maleimides can undergo rapid polymerization upon exposure to ultraviolet (UV) radiation. This process can be utilized to create crosslinked polymer networks, forming the basis for photo-curable resins and coatings. The reaction proceeds efficiently without the need for a photoinitiator, as the maleimide chromophore itself absorbs the UV radiation, initiating the polymerization process. This property is particularly advantageous for applications requiring fast-drying coatings and adhesives.

While direct studies on polymers exclusively synthesized from this compound for photoresponsive applications are not extensively detailed in the available literature, the broader class of N-substituted maleimides demonstrates significant potential. For instance, copolymers of styrene and N-substituted maleimides have been investigated for their use as photoresists in the semiconductor industry. These materials exhibit changes in solubility upon exposure to light, enabling the creation of intricate patterns on substrates.

Electroactive Material Applications

In the realm of electroactive materials, the incorporation of maleimide-containing monomers like this compound into polymer chains can impart valuable redox and conductive properties. Research into maleimide-functionalized conductive polymers, such as poly(3,4-ethylenedioxythiophene) (PEDOT), has shown that the maleimide group provides a reactive handle for further functionalization, allowing for the fine-tuning of the material's electrical and biological properties.

For example, the synthesis of maleimide-functionalized 3,4-ethylenedioxythiophene (EDOT) monomers and their subsequent electrochemical polymerization leads to the formation of PEDOT films. The properties of these films can be characterized using techniques such as cyclic voltammetry and electrochemical impedance spectroscopy.

Furthermore, polyimides, which can be synthesized from monomers containing the imide functionality present in this compound, have been explored as redox-active materials for battery applications. Redox-active polyimide-polyether block copolymers have been investigated as cathode materials in lithium batteries. These materials exhibit reversible redox behavior, enabling them to store and release electrical energy. The electrochemical performance of such polymers is influenced by the specific chemical structure of the polyimide and the nature of the polymer backbone.

A notable development in this area is the creation of a highly conductive n-type polymer based on maleimide polyacetylene. This material demonstrates good conductivity in its n-doped state, addressing a common challenge in the field of organic electronics where high-performance n-type materials have been less common than their p-type counterparts.

| Polymer System | Monomers | Application | Key Findings |

| Maleimide-functionalized PEDOT | Maleimide-functionalized 3,4-ethylenedioxythiophene (EDOT) | Bioelectronic Devices | Maleimide functionality allows for further chemical modification to tailor electrical and biological properties. |

| Redox-active Polyimide-Polyether Block Copolymers | Aromatic dianhydrides and α-ω-diamino poly(ethylene oxide) | Lithium Battery Cathodes | Naphthalene polyimides showed higher discharge voltages and specific capacities compared to pyromellitic polyimides. |

| Maleimide Polyacetylene | Not specified | n-type Conductive Polymer | Achieved good conductivity (σ = 22 S/cm) in the n-doped state and ambient stability. |

The research into polymers incorporating the this compound moiety and its derivatives continues to evolve, with the potential to yield novel materials with tailored photoresponsive and electroactive properties for a wide range of advanced applications.

Biological and Medicinal Chemistry Research Applications of 4 2,5 Dioxopyrrolidin 1 Yl Benzoic Acid

Biological Target Identification and Validation

The identification and validation of biological targets are crucial first steps in drug discovery. Although direct studies on 4-(2,5-Dioxopyrrolidin-1-yl)benzoic acid are not extensively documented, research on analogous compounds provides a framework for its potential applications in this area.

Enzyme Inhibition and Activation Studies

While there is no specific data on the enzyme inhibition or activation by this compound, derivatives of benzoic acid have been investigated as enzyme inhibitors. For instance, a series of benzoic acid derivatives were synthesized and evaluated as potent antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in inflammatory processes. One particular derivative demonstrated an IC50 value of 0.51 nM, highlighting the potential of the benzoic acid scaffold in designing enzyme and receptor antagonists. nih.gov

Receptor Binding Profiling

The receptor binding profile of this compound has not been specifically reported. However, the succinimide (B58015) ring, a key component of this molecule, is a well-known pharmacophore. For example, ethosuximide, which features a succinimide ring, is an established antiepileptic drug. More recently, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, a compound containing the 2,5-dioxopyrrolidin-1-yl moiety, has been identified as a potent and orally bioavailable modulator of the excitatory amino acid transporter 2 (EAAT2), with significant antiseizure activity in animal models. nih.gov This suggests that the dioxopyrrolidine motif can interact with specific central nervous system targets.

Protein-Ligand Interaction Analysis

Direct protein-ligand interaction analysis of this compound is not available. However, the core structure is utilized as a linker in bioconjugation, implying its capability to interact and form covalent bonds with proteins. The maleimide (B117702) group, structurally related to the succinimide ring in the protonated form of this compound, is commonly used for selective conjugation to thiol groups on proteins. This reactivity is fundamental in the development of antibody-drug conjugates and other targeted therapies.

Exploration of Biological Activities in vitro**

In vitro studies are essential for determining the preliminary biological effects of a compound at the cellular level. While such data for this compound is scarce, research on related compounds offers valuable insights.

Cytotoxicity and Antiproliferative Activity in Cellular Models

There is no direct evidence of the cytotoxic or antiproliferative activity of this compound. However, a structurally related compound, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (B126), was found to suppress the growth of Chinese hamster ovary (CHO) cells while surprisingly increasing monoclonal antibody production. plos.orgsemanticscholar.org This dual activity highlights the potential for this class of compounds to modulate cellular processes.

Furthermore, a study on benzoic acid derivatives demonstrated their potential as anticancer agents. Specifically, certain 3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(substitutedphenyl)benzamide derivatives showed significant in vitro anticancer activity against a human colorectal cancer cell line, with IC50 values as low as 4.53 µM. preprints.org

Interactive Data Table: Anticancer Activity of Benzoic Acid Derivatives

| Compound | Cell Line | IC50 (µM) |

| Compound 9 | Human colorectal cancer | 5.85 |

| Compound 18 | Human colorectal cancer | 4.53 |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | 17.84 |

| Compound 2 | MCF-7 (Breast cancer) | 18.7 |

| Compound 14 | MCF-7 (Breast cancer) | 15.6 |

Anti-inflammatory and Immunomodulatory Effects

Direct studies on the anti-inflammatory and immunomodulatory effects of this compound have not been identified. However, the benzoic acid moiety is a core component of many non-steroidal anti-inflammatory drugs (NSAIDs). Research into new benzoic acid derivatives continues to yield compounds with potential anti-inflammatory properties. For example, novel 4-(benzylideneamino) benzoic acid derivatives have been synthesized and evaluated for their biological activities. researchgate.net

Additionally, a study on 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides, which share the pyrrole (B145914) ring system, revealed that their zinc(II) complexes exhibit potential as hypoglycemic agents, suggesting a role in modulating metabolic and potentially inflammatory pathways. rsc.org

Neuroprotective Potentials and Neurological Activity

While direct neuroprotective studies on this compound are not extensively documented in publicly available research, the core chemical structure, particularly the pyrrolidine-2,5-dione (succinimide) ring, is a well-established pharmacophore in compounds with significant neurological activity. Derivatives of this scaffold have been investigated for their potential in managing neurological disorders, primarily epilepsy.

Research into novel pyrrolidine-2,5-dione derivatives has identified compounds with potent antiseizure properties. For instance, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, a structurally related compound, has demonstrated broad-spectrum antiseizure activity in various in vivo mouse models, including maximal electroshock (MES), 6 Hz, and pentylenetetrazol (PTZ) induced seizure tests. nih.gov This activity is attributed to the positive allosteric modulation of Excitatory Amino Acid Transporter 2 (EAAT2), a key glutamate (B1630785) transporter in the brain. nih.gov Glutamate uptake is a critical mechanism for preventing excitotoxicity, a common pathway in many neurodegenerative diseases.

The exploration of natural compounds for neuroprotective effects is a growing field of interest. nih.gov While not directly related to this compound, the broader search for molecules that can mitigate neuronal damage highlights the importance of functional groups and structural motifs in conferring neuroprotective properties. The development of biomarkers, such as neurofilaments, is also crucial for assessing neuro-axonal damage in a range of neurological disorders and for evaluating the efficacy of potential new therapies. nih.gov

Further research is required to determine if this compound itself possesses any direct neuroprotective or significant neurological activity. However, the established anticonvulsant properties of related succinimide derivatives provide a rationale for investigating this compound and its analogues for potential therapeutic applications in neurological disorders.

Antimicrobial and Antiviral Efficacy

The investigation into the antimicrobial and antiviral properties of this compound is an emerging area of research, with studies on related compounds suggesting potential efficacy against various pathogens. The molecule combines a benzoic acid moiety, known for its antimicrobial properties, with a maleimide group, which has been incorporated into novel antiviral agents.

Antimicrobial Efficacy

Benzoic acid and its derivatives are well-documented antimicrobial agents. mdpi.com Studies on various substituted benzoic acids have demonstrated antibacterial activity against pathogenic bacteria such as Escherichia coli. mdpi.com The effectiveness of these compounds can be influenced by the nature and position of substituents on the benzene (B151609) ring. While specific studies on the antimicrobial spectrum of this compound are limited, the presence of the benzoic acid core suggests a potential for antibacterial and antifungal activity. For example, certain carbazole (B46965) derivatives have shown efficacy against Gram-positive bacteria like Staphylococcus aureus. nih.gov

Antiviral Efficacy

Recent research has explored the antiviral potential of molecules incorporating the maleimide structure. Polysulfate-grafted maleimide-based enediynes have been synthesized and shown to possess antiviral properties. researchgate.net These compounds are designed to interact with viral particles through non-specific electrostatic interactions, leading to the disintegration of viral structural proteins. researchgate.net

Furthermore, derivatives of teicoplanin pseudoaglycon, a glycopeptide antibiotic, have been modified with lipophilic side chains via maleimide linkers. nih.gov These modifications resulted in compounds with broad activity against influenza A and B viruses, and some were also found to be active against human coronavirus. nih.gov The mechanism of action for some antiviral compounds involves direct binding to the virions, as suggested for certain N-phenyl benzamides in their activity against Coxsackieviruses. mdpi.com

The following table summarizes the antiviral activity of a related N-phenylbenzamide derivative against Enterovirus 71 (EV 71).

| Compound | Virus Strain | IC₅₀ (µM) | TC₅₀ (µM) | Selectivity Index (SI) |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV 71 (SZ-98) | 5.7 ± 0.8 | 620 ± 0.0 | >108 |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV 71 (JS-52-3) | 12 ± 1.2 | 620 ± 0.0 | >51 |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV 71 (H) | 7.2 ± 0.5 | 620 ± 0.0 | >86 |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | EV 71 (BrCr) | 8.5 ± 0.9 | 620 ± 0.0 | >72 |

| Data extracted from a study on N-phenylbenzamide derivatives. mdpi.com |

These findings suggest that the structural components of this compound have been successfully utilized in the design of novel antimicrobial and antiviral agents. Direct evaluation of this specific compound is necessary to fully elucidate its potential in this therapeutic area.

Mechanistic Studies of Biological Action

While comprehensive mechanistic studies specifically for this compound are not widely available, research on structurally related compounds provides insights into the potential biological pathways this molecule might influence. The presence of the dioxopyrrolidine (maleimide) and benzoic acid moieties suggests that its biological effects could be multifaceted, potentially involving the modulation of cellular signaling, induction of apoptosis, and regulation of gene and protein expression.

Cellular Pathway Modulation

The maleimide ring is a reactive entity that can participate in various cellular interactions, including the modulation of signaling pathways. For instance, certain chalcone (B49325) derivatives have been shown to modulate the Akt, Erk1/2, and NF-κB signaling pathways in cancer cells. nih.gov These pathways are crucial for cell survival, proliferation, and inflammation. The ability of a compound to interfere with these signaling cascades can have profound effects on cellular fate. The regulation of protein function through interactions with cysteine residues is another important mechanism. nih.gov The maleimide group is known to react with thiol groups on cysteine residues, suggesting a potential mechanism for modulating protein activity.

Apoptosis Induction and Cell Cycle Arrest Mechanisms

Several studies on related chemical structures indicate a potential for inducing apoptosis and causing cell cycle arrest.

Apoptosis Induction:

The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. Research on a chalcone derivative demonstrated the induction of apoptosis in ovarian cancer cells, which was associated with the generation of reactive oxygen species (ROS). nih.gov This process involved the cleavage of PARP and the modulation of proteins such as p21 and Bad. nih.gov In gastric cancer cells, evodiamine (B1670323) has been shown to induce apoptosis through both intrinsic and extrinsic pathways, involving the activation of caspases-3, -7, -8, and -9. mdpi.com

Cell Cycle Arrest:

The ability to halt the cell cycle is another important anti-proliferative strategy. Dichloromethane fraction from Toddalia asiatica has been found to induce cell cycle arrest at the G2/M phase in HT-29 colon cancer cells. frontiersin.org Similarly, certain benzimidazole (B57391) derivatives have been shown to arrest the cell cycle in different phases (G1, S, or G2/M) in various cancer cell lines. mdpi.com For example, a study on a chalcone derivative in ovarian cancer cells showed a significant increase in the percentage of cells in the G2/M phase after treatment. nih.gov

The following table presents data on the cell cycle distribution in A2780 ovarian cancer cells after treatment with a related chalcone derivative.

| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (DMSO) | 55.2 ± 2.1 | 24.7 ± 1.5 | 20.1 ± 1.8 |

| Chalcone derivative 1C (9 µmol/L) - 12h | 48.9 ± 2.5 | 20.3 ± 1.9 | 30.8 ± 2.2 |

| Chalcone derivative 1C (9 µmol/L) - 24h | 35.6 ± 1.9 | 15.8 ± 1.3 | 48.6 ± 2.7 |

| Chalcone derivative 1C (9 µmol/L) - 48h | 28.4 ± 1.7 | 10.2 ± 1.1 | 61.4 ± 3.1 |

| Data extracted from a study on a chalcone derivative. nih.gov |

Gene Expression and Protein Regulation Studies

The biological activity of a compound is ultimately determined by its effects on gene expression and protein regulation. A study on a derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, found that it suppressed cell growth while increasing the intracellular amount of adenosine (B11128) triphosphate (ATP) in Chinese hamster ovary (CHO) cells, suggesting an impact on cellular metabolism and energy regulation. plos.orgwindows.net This compound also suppressed the galactosylation of a monoclonal antibody, indicating an effect on post-translational protein modification. plos.org

Furthermore, studies on other compounds have demonstrated the ability to modulate the expression of key regulatory genes. For example, genistein (B1671435) was shown to affect the expression of cell cycle regulatory genes in bladder cancer cells. mdpi.com The regulation of proteins involved in apoptosis, such as the Bcl-2 family and caspases, is also a critical aspect of the mechanism of action for many bioactive compounds. mdpi.com

Preclinical in vivo Biological Evaluations

While specific preclinical in vivo data for this compound is limited in the public domain, studies on closely related compounds provide valuable insights into the potential in vivo activities of this chemical class. The evaluation of novel compounds in living organisms is a critical step in the drug development process, providing information on efficacy, pharmacokinetics, and safety.

One area where derivatives of the pyrrolidine-2,5-dione scaffold have shown significant promise is in the central nervous system. Specifically, a derivative, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, has undergone preclinical in vivo evaluation for its antiseizure activity. nih.gov These studies, conducted in mouse models of epilepsy, demonstrated broad-spectrum efficacy. The table below summarizes the effective dose (ED₅₀) and the dose causing motor impairment (TD₅₀) for this compound in various seizure models.

| Seizure Model | ED₅₀ (mg/kg, i.p.) | TD₅₀ (mg/kg, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |

| Maximal Electroshock Seizure (MES) | 12.3 | > 300 | > 24.4 |

| 6 Hz (32 mA) | 8.7 | > 300 | > 34.5 |

| 6 Hz (44 mA) | 15.1 | > 300 | > 19.9 |

| Subcutaneous Pentylenetetrazol (scPTZ) | 18.2 | > 300 | > 16.5 |

| Data for (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide. nih.gov |

The high protective index for this related compound suggests a favorable therapeutic window, with a significant separation between the effective dose for seizure protection and the dose causing adverse motor effects. nih.gov

In another context, the use of benzoic acid in combination with essential oils has been evaluated in vivo in piglets challenged with E. coli. mdpi.com This study demonstrated that dietary supplementation with benzoic acid improved the performance of the animals, suggesting a beneficial effect on gut health and nutrient absorption. mdpi.com

These preclinical in vivo studies on related compounds highlight the potential for this compound and its analogues to exhibit biological activity in living systems. Further in vivo evaluations are necessary to determine the specific therapeutic potential of this compound.

Pharmacodynamics and Biological Response Biomarkers